molecular formula C13H16FNO2 B1466435 1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1282401-81-3

1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1466435
CAS RN: 1282401-81-3
M. Wt: 237.27 g/mol
InChI Key: WTBBRDOYFSDSEE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 4-fluoro-3-hydroxypiperidine, is a novel synthetic compound with potential applications in the fields of chemistry and biochemistry. It is a colorless, crystalline solid with a molecular weight of 206.22 g/mol. 4-fluoro-3-hydroxypiperidine has been the subject of several studies due to its unique structure and potential applications in the fields of medicinal chemistry, drug discovery, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

This compound's derivatives have been synthesized and explored for various properties and applications in scientific research. Notably, compounds with the 4-fluorophenyl group have been synthesized for antimicrobial activities. For example, novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed significant antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). This illustrates the chemical versatility of the 4-fluorophenyl group in synthesizing compounds with potential bioactive properties.

Potential in Pharmacology

In pharmacological research, derivatives of 1-(4-fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one have been explored for their bioactivity. The synthesis of new piperid-4-ylethane derivatives possessing antiarrhythmic activity indicates the potential application of such compounds in developing class III antiarrhythmic drugs (Glushkov, Yuzhakov, L'vov, Zhikhareva, Davydova, Sizova, Asnina, Salin, 2011). This highlights the compound's relevance in synthesizing new therapeutic agents targeting cardiovascular diseases.

Material Science and Molecular Engineering

In material science, the structural and chemical properties of 4-fluorophenyl-containing compounds have been utilized to develop new materials. For instance, the study of dynamics in liquid crystal phases using derivatives with fluorinated molecules offers insights into the design of materials with specific electronic or optical properties (Kolek, Massalska-arodź, Paluch, Adrjanowicz, Rozwadowski, Majda, 2013). Such research underscores the potential of fluorophenyl derivatives in advancing materials science, particularly in areas requiring precise control over molecular alignment and phase behavior.

Advanced Synthesis Techniques

Research has also focused on advanced synthesis techniques involving the 4-fluorophenyl group. For instance, efficient synthesis methods have been developed for complex molecules like the NK(1) receptor antagonist Aprepitant, showcasing the importance of the 4-fluorophenyl group in medicinal chemistry synthesis pathways (Brands et al., 2003). These studies demonstrate the role of the compound's derivatives in refining synthetic strategies for complex organic molecules.

properties

IUPAC Name

1-(4-fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBBRDOYFSDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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